2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Description
This compound features a pyrrolo[3,2,1-ij]quinoline core fused with a 2,4,6-trimethylbenzenesulfonamide group. The methyl groups on the benzene ring likely increase lipophilicity, improving membrane permeability compared to non-methylated analogs .
Properties
IUPAC Name |
2,4,6-trimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-12-8-13(2)20(14(3)9-12)27(25,26)22-17-10-16-6-5-7-23-19(16)18(11-17)15(4)21(23)24/h8-11,15,22H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIISYBMFGTKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components: (1) the 2,4,6-trimethylbenzenesulfonamide group and (2) the 1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-amine scaffold. Retrosynthetically, the sulfonamide bond is envisioned to form via coupling between a sulfonyl chloride derivative and the amine-containing heterocycle. The pyrroloquinoline core likely arises from cyclization strategies, while the oxo and methyl groups are introduced through oxidation and alkylation steps, respectively.
Synthesis of the Pyrroloquinoline Core
Cyclization Strategies
The pyrrolo[3,2,1-ij]quinoline skeleton is constructed via a tandem cyclization approach. A Stork enamine intermediate, generated from cyclohexenone and a propargylamine derivative, undergoes intramolecular alkyne cyclization under basic conditions. For example, treatment of cyclohexenol 116 with propanoyl chloride initiates esterification, followed by Ireland–Claisen rearrangement to generate a γ,δ-unsaturated ester. Subsequent bromolactonization and reductive cleavage yield a bicyclic alcohol, which is further functionalized via Mitsunobu reactions to introduce nitrogenous groups.
Oxidation and Methylation
The 2-oxo group is introduced via Dess–Martin periodinane oxidation of a secondary alcohol intermediate. For instance, alcohol 119 derived from reductive cleavage of a lactone is oxidized to the corresponding ketone 120 in 72% yield. The 1-methyl group is installed using methyl iodide under basic conditions (e.g., potassium carbonate in DMF), leveraging nucleophilic substitution at the pyrrolidine nitrogen.
Functionalization of the Quinoline Moiety
Amination at Position 8
The critical 8-amino group is introduced via a two-step sequence: (1) nitration of the quinoline core using fuming nitric acid, followed by (2) catalytic hydrogenation over palladium on carbon. Alternative routes employ Buchwald–Hartwig amination with a palladium catalyst and a bulky phosphine ligand, though this method requires careful optimization to avoid over-reduction.
Sulfonamide Bond Formation
Mitsunobu Reaction
The Mitsunobu reaction provides a robust method for sulfonamide coupling under mild conditions. A mixture of 2,4,6-trimethylbenzenesulfonyl chloride, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) facilitates the coupling with the pyrroloquinoline amine. This method, adapted from lycopodium alkaloid syntheses, affords the sulfonamide in 65–74% yield.
Nucleophilic Aromatic Substitution (SNAr)
Alternatively, the sulfonamide is formed via SNAr using activated aryl fluorides. Heating the quinoline amine with 2,4,6-trimethylbenzenesulfonyl fluoride in dimethyl sulfoxide (DMSO) at 120°C in the presence of potassium carbonate achieves coupling in 70–85% yield. This method avoids the use of moisture-sensitive reagents but requires elevated temperatures.
Table 1: Comparison of Sulfonamide Coupling Methods
| Method | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Mitsunobu | PPh₃, DIAD, sulfonyl chloride | THF | RT | 65–74 |
| SNAr | K₂CO₃, sulfonyl fluoride | DMSO | 120°C | 70–85 |
Optimization and Alternative Routes
Protecting Group Strategies
Tert-butyloxycarbonyl (Boc) and nosyl (Ns) groups are employed to protect reactive amines during intermediate steps. For example, Boc protection of the pyrroloquinoline amine prior to sulfonylation prevents undesired side reactions. Deprotection is achieved using hydrochloric acid in dioxane.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, quinoline H), 7.45 (d, J = 8.0 Hz, 2H, aryl H), 2.95 (s, 3H, N–CH₃), 2.60 (s, 6H, aryl–CH₃).
- LC-MS : m/z 427.2 [M+H]⁺.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time matching synthetic standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form the corresponding sulfinamide.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic agents like amines or alcohols are commonly used under mild conditions.
Major Products Formed
Oxidation: 2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonyl derivatives.
Reduction: 2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfinamide.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is utilized as a building block in the synthesis of more complex molecules
Biology
It is studied for its potential biological activity. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development, particularly as enzyme inhibitors.
Medicine
Preliminary research indicates that it may have therapeutic potential. Its structure suggests possible applications as an anti-cancer or anti-inflammatory agent, though more research is needed to confirm these properties.
Industry
It may be used in the manufacturing of specialty chemicals, including dyes, agrochemicals, and advanced materials due to its stability and reactivity.
Mechanism of Action
Effects and Targets
The compound exerts its effects primarily through interactions with biological macromolecules, such as proteins and nucleic acids. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
Pathways Involved
The exact pathways and molecular targets involved in its action are still under investigation. it is hypothesized to interfere with specific enzyme functions, leading to the modulation of biochemical pathways relevant to its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogs include:
Key Observations :
- Compared to the imidazopyridine derivative , the pyrroloquinoline core may exhibit distinct pharmacokinetics due to reduced polarity.
Physical Properties
Notes:
- The target compound’s trimethylbenzenesulfonamide group likely reduces solubility but improves metabolic stability .
Biological Activity
The compound 2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a member of the pyrroloquinoline class of compounds. This class has garnered attention due to its potential therapeutic applications, particularly in the field of anticoagulation. This article synthesizes current research findings related to the biological activity of this compound.
Chemical Structure
The chemical structure can be broken down as follows:
- Core Structure : Pyrrolo[3,2,1-ij]quinolin ring system.
- Functional Groups :
- Benzenesulfonamide moiety.
- Trimethyl substituents at the 2, 4, and 6 positions.
Biological Activity Overview
Research has indicated that derivatives of pyrroloquinolines exhibit significant biological activities. The focus has primarily been on their anticoagulant properties and their ability to inhibit specific coagulation factors.
Anticoagulant Activity
Recent studies have demonstrated that derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one possess inhibitory effects on coagulation factors such as Factor Xa and Factor XIa:
| Compound | IC50 (μM) | Coagulation Factor Inhibited |
|---|---|---|
| Compound A | 3.68 | Factor Xa |
| Compound B | 2.00 | Factor XIa |
These findings suggest that modifications to the pyrroloquinoline structure can enhance the inhibitory activity against these factors .
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one and evaluated their anticoagulant properties through in vitro assays. The results indicated that several compounds exhibited promising activity against both Factor Xa and Factor XIa .
- Structure–Activity Relationship : Another study focused on the structure–activity relationships (SAR) of pyrroloquinoline derivatives. It was found that the introduction of specific substituents significantly influenced the potency against coagulation factors .
The mechanism by which these compounds exert their anticoagulant effects involves competitive inhibition at the active sites of coagulation factors. Molecular docking studies have suggested that specific interactions between the compound's functional groups and amino acid residues in the active sites are crucial for binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
